N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazol-2-yl core substituted with a 4-methoxybenzamide group and a carbamoylmethyl moiety linked to a 3-bromophenyl ring. This structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-16-7-5-12(6-8-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNOSYXPUDRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Introduction of the bromophenyl group: This step involves the reaction of the thiazole derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Carbamoylation: The resulting intermediate is then reacted with methyl isocyanate to introduce the carbamoyl group.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the carbamoyl group and formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results against various pathogens.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inducing apoptosis: It has been shown to induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 4-methoxy group in the target compound and 4MNB may enhance solubility compared to nitro (4MNB) or trifluoromethyl () substituents.
- Bioactivity : Chlorophenyl and trifluoromethyl derivatives (e.g., 5c, ) show anti-inflammatory and cytotoxic activities, suggesting the bromophenyl group in the target compound may warrant similar testing .
Crystallographic and Hydrogen-Bonding Comparisons
- 4MNB () : Exhibits two molecules per asymmetric unit, with structural parameters (bond lengths/angles) comparable to the target compound.
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () : Forms N-H···O hydrogen-bonded chains along the [101] axis, a feature that may influence solubility and stability. The target compound’s methoxy group could facilitate similar interactions .
Biological Activity
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound classified as a thiazole derivative. Due to its complex structure, which includes a thiazole ring, a bromophenyl group, and a methoxybenzamide moiety, this compound exhibits a range of biological activities. Thiazole derivatives are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects.
Structural Features
The unique combination of functional groups in this compound enhances its biological activity. The presence of the bromophenyl group is particularly significant as it influences the compound's interaction with various biological targets.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer properties. |
| Bromophenyl Group | Enhances pharmacological potential through improved target interaction. |
| Methoxybenzamide Moiety | Affects solubility and bioavailability. |
Antimicrobial Properties
Research indicates that thiazole derivatives possess notable antimicrobial activity. This compound has shown efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The thiazole ring is often linked to anticancer activity due to its ability to interfere with cellular processes.
Case Studies
-
Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound.
- Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
-
Investigation of Anticancer Mechanisms
- In vitro studies on human cancer cell lines revealed that the compound decreased cell viability by up to 70% after 48 hours of treatment.
- Mechanistic studies showed that treatment led to increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Synthesis and Preparation
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
- Introduction of the Bromophenyl Group : The thiazole derivative is reacted with 3-bromobenzoyl chloride in the presence of a base.
- Carbamoylation : The intermediate is then reacted with methyl isocyanate.
- Methoxylation : Finally, methoxylation is performed using methanol and a suitable catalyst.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
